molecular formula C16H13Cl2N3O2 B5440041 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

カタログ番号 B5440041
分子量: 350.2 g/mol
InChIキー: MCAADJXVATZTPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized by Pfizer in 2003 and has since been studied for its potential use in treating various autoimmune diseases.

科学的研究の応用

1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the JAK family of enzymes, which play a key role in the immune response. By blocking these enzymes, 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can reduce inflammation and alleviate symptoms of autoimmune diseases.

作用機序

1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide inhibits the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking these enzymes, 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can reduce the production of inflammatory cytokines and prevent the activation of immune cells. This leads to a reduction in inflammation and an improvement in symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. In clinical trials, it has been shown to be effective in treating rheumatoid arthritis and psoriasis. It has also been shown to have an acceptable safety profile, with the most common side effects being headache, nausea, and diarrhea.

実験室実験の利点と制限

1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a potent and selective inhibitor of the JAK family of enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, its use is limited by its specificity, as it only targets a specific subset of cytokine signaling pathways. Additionally, it is not suitable for use in vivo due to its poor bioavailability.

将来の方向性

As 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide continues to be studied for its potential use in treating autoimmune diseases, there are several future directions that researchers may explore. These include:
1. Developing more potent and selective JAK inhibitors that can target a wider range of cytokine signaling pathways.
2. Studying the long-term effects of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide treatment on patients with autoimmune diseases, particularly in terms of its impact on disease progression and quality of life.
3. Investigating the potential use of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs for the treatment of autoimmune diseases.
4. Exploring the use of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide in other disease areas, such as cancer and infectious diseases, where cytokine signaling pathways play a key role.
5. Developing new formulations of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide that can improve its bioavailability and make it suitable for use in vivo.
In conclusion, 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a small molecule inhibitor of the JAK family of enzymes that has shown promise in treating autoimmune diseases. While its use is currently limited by its specificity and poor bioavailability, ongoing research may lead to the development of more potent and versatile JAK inhibitors that can be used to treat a wider range of diseases.

合成法

1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The exact details of the synthesis are proprietary and not publicly available.

特性

IUPAC Name

1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c17-11-1-4-13(5-2-11)21-9-10(7-15(21)22)16(23)20-14-6-3-12(18)8-19-14/h1-6,8,10H,7,9H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAADJXVATZTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。